2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide
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Overview
Description
2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phthalazinone core, a trifluoromethyl phenyl group, and a hydrazinecarbothioamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
Imidazole Derivatives: These compounds are known for their therapeutic potential and are used in various medical applications.
Phthalazinone Derivatives: Similar to the core structure of the compound, these derivatives have various biological and chemical applications.
Uniqueness
2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydrazinecarbothioamide moiety contributes to its reactivity and potential biological activities .
Properties
Molecular Formula |
C18H14F3N5O2S |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C18H14F3N5O2S/c19-18(20,21)13-7-3-4-8-14(13)23-17(29)25-24-15(27)10-26-16(28)12-6-2-1-5-11(12)9-22-26/h1-9H,10H2,(H,24,27)(H2,23,25,29) |
InChI Key |
DQEXTHOJUIALEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NNC(=S)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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